2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane
Description
Structural Overview and Nomenclature
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is a heterocyclic compound with the molecular formula $$ \text{C}7\text{H}7\text{BrO}_2\text{S} $$. Its structure comprises two distinct rings:
- A thiophene ring (a five-membered aromatic system with one sulfur atom) substituted with a bromine atom at the 5th position.
- A 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms at the 1st and 3rd positions) fused to the thiophene at the 2nd position.
IUPAC Name : this compound.
Common Synonyms :
- 1-Bromo-5-(1,3-dioxolan-2-yl)thiophene
- 5-Bromo-2-(1,3-dioxolan-2-yl)thiophene
CAS Registry Number : 52157-62-7 .
The compound’s structural features are critical to its reactivity:
Historical Context of Thiophene-Dioxolane Chemistry
The chemistry of thiophene and dioxolane derivatives has evolved through key milestones:
- Thiophene Discovery : Isolated in 1882 by Viktor Meyer as a benzene contaminant, thiophene’s aromaticity and electronic properties spurred interest in its derivatives .
- Dioxolane Development : 1,3-Dioxolanes emerged as protecting groups for carbonyl compounds in the mid-20th century, with applications in natural product synthesis .
- Hybrid Systems : Combining thiophene and dioxolane motifs gained traction in the 2000s, driven by demand for organic semiconductors and bioactive molecules. For example, dioxolane-functionalized acenes (e.g., hexacenes) were synthesized for optoelectronic applications .
Early synthetic routes to this compound involved:
Significance in Heterocyclic Organic Chemistry
This compound bridges two key heterocyclic systems:
Key Roles in Synthesis :
Current Research Landscape and Theoretical Framework
Recent Advances (2022–2025):
Organic Electronics :
Synthetic Methodology :
Medicinal Chemistry :
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQREIMFJKOHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483322 | |
| Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52157-62-7 | |
| Record name | 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiolanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(5-aminothiophen-2-yl)-1,3-dioxolane, while oxidation can produce this compound sulfoxide.
Scientific Research Applications
Organic Synthesis
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.
- Cyclization Reactions : The compound can participate in cyclization to form more complex heterocyclic structures.
This versatility allows for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's unique structure makes it a candidate for drug discovery. It has been explored for potential anti-inflammatory, antimicrobial, and anticancer properties. Notably:
- A study highlighted its role as a precursor for synthesizing inhibitors of the lymphocyte-expressed pore-forming protein perforin, which is critical in immune responses. Compounds derived from this compound demonstrated significant inhibitory activity against perforin at low concentrations, suggesting potential use as immunosuppressive agents .
- In another study focusing on anti-diabetic activities, derivatives of this compound exhibited better inhibitory activity against the α-amylase enzyme compared to standard drugs like acarbose .
Materials Science
In materials science, this compound is utilized in developing organic semiconductors due to its electronic properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study 1: Inhibitors of Perforin
A series of compounds derived from this compound were investigated for their ability to inhibit perforin activity. The results indicated that these compounds could significantly reduce perforin-mediated lysis of target cells while maintaining low toxicity to immune cells. This suggests their potential as selective immunosuppressive agents for treating autoimmune diseases and transplant rejection .
Case Study 2: Anti-Diabetic Activity
In vitro studies demonstrated that derivatives of this compound exhibited promising anti-diabetic activities. The synthesized derivatives showed IC50 values significantly lower than that of acarbose, indicating their potential as effective treatments for diabetes .
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the dioxolane ring can influence the compound’s binding affinity and selectivity for these targets. In materials science, its electronic properties can affect the performance of organic semiconductors and other devices.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromothiophen-2-yl)acetonitrile: Similar in structure but with a nitrile group instead of a dioxolane ring.
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds feature an oxadiazole ring, offering different chemical and biological properties.
Uniqueness
2-(5-Bromothiophen-2-Yl)-1,3-Dioxolane is unique due to the presence of both a bromine-substituted thiophene ring and a 1,3-dioxolane moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Biological Activity
2-(5-Bromothiophen-2-yl)-1,3-dioxolane is a heterocyclic compound that has attracted attention due to its potential therapeutic applications. This compound features a bromine-substituted thiophene ring attached to a 1,3-dioxolane moiety, which provides unique electronic properties that may enhance its biological activity. This article reviews the existing literature on the biological activity of this compound, including its anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈BrO₂S. The structural arrangement of this compound imparts distinct electronic and steric properties advantageous for various applications in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₈BrO₂S |
| Structure Features | Bromine-substituted thiophene ring; 1,3-dioxolane moiety |
| Unique Aspects | Enhanced reactivity; potential for diverse biological activities |
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of 1,3-dioxolanes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 625 µg/mL against E. faecalis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents .
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer properties. For example, studies on related compounds have shown their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. These findings highlight the potential of this compound in cancer therapeutics .
Study on Perforin Inhibition
A notable study investigated the use of compounds derived from this compound as inhibitors of perforin, a protein involved in immune responses. The study found that certain derivatives exhibited potent inhibitory activity at concentrations below 2.5 μM without toxicity to natural killer cells. This specificity suggests potential applications in treating autoimmune diseases and preventing graft-versus-host disease .
Synthesis and Testing
The synthesis of this compound typically involves reactions that yield high purity and yield rates. Subsequent biological testing has shown promising results across various assays for antimicrobial and anticancer activities. These studies underscore the importance of structure-activity relationships in optimizing the biological efficacy of this compound .
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-bromothiophen-2-yl)-1,3-dioxolane, and how can reaction efficiency be improved?
The compound is typically synthesized via acid-catalyzed acetal formation. A representative method involves refluxing 5-bromothiophene-2-carbaldehyde (26 mmol) with ethylene glycol (183 mmol) in toluene using p-toluenesulfonic acid (0.8 mmol) as a catalyst. A Dean-Stark trap removes water to drive the reaction to completion. Post-reaction neutralization with aqueous Na₂CO₃ and purification via column chromatography (CH₂Cl₂:hexanes, 1:1) yields the product . Key Optimization Steps :
- Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC to avoid over-refluxing.
- Adjust column chromatography gradients based on polarity differences between reactants and products.
Q. How is the purity and structural integrity of this compound validated in basic research settings?
Purity is assessed using chromatographic methods (e.g., HPLC or GC-MS), while structural confirmation relies on spectroscopic techniques:
Q. What are the common challenges in purifying this compound, and how are they addressed?
Advanced Research Questions
Q. How can computational methods like HOMO-LUMO analysis predict the reactivity of this compound in Diels-Alder reactions?
The compound’s electron-deficient thiophene ring (due to bromine substitution) acts as a dienophile. HOMO-LUMO gap calculations (ΔE ≈ 7.39 eV) using DFT methods reveal compatibility with dienes like furans. For example, reactions with acrylonitrile or methyl acrylate proceed via inverse electron-demand Diels-Alder mechanisms, confirmed by endo/exo selectivity in product stereochemistry .
Q. What strategies are employed to functionalize the bromine moiety in cross-coupling reactions?
The bromine atom serves as a handle for Suzuki-Miyaura or Stille couplings. A validated protocol involves:
Lithiation : Treat the compound with nBuLi (1.6 M) in THF at -78°C to generate a thiophenyllithium intermediate .
Borylation : React with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form a boronate ester (68% yield after silica gel chromatography).
Critical Considerations :
- Strict anhydrous conditions to prevent LiOH formation.
- Slow warming to room temperature to avoid side reactions.
Q. How does conformational analysis of the dioxolane ring influence the compound’s stability and reactivity?
The 1,3-dioxolane ring adopts a puckered conformation, as shown in related analogs via X-ray crystallography and NMR studies. Substituents at the 2-position (e.g., bromothiophene) introduce steric strain, which can:
Q. What advanced characterization techniques resolve contradictions in reaction outcomes with this compound?
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
